molecular formula C10H13F2N5O B11739586 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11739586
M. Wt: 257.24 g/mol
InChI Key: VLSWEEBWPOMJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings, a difluoromethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole rings. The difluoromethyl group is introduced through a reaction with a suitable difluoromethylating agent, while the methoxy group is added via methylation. The final step involves the coupling of the two pyrazole rings under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazole rings play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • N-{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine
  • N-{[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine

Uniqueness

The uniqueness of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H13F2N5O

Molecular Weight

257.24 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H13F2N5O/c1-16-6-8(9(15-16)18-2)13-5-7-3-4-14-17(7)10(11)12/h3-4,6,10,13H,5H2,1-2H3

InChI Key

VLSWEEBWPOMJOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=NN2C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.